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Uridine-d2-1

Cat. No.: B12394754
M. Wt: 246.21 g/mol
InChI Key: DRTQHJPVMGBUCF-USKXDOFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine-d2-1 is a deuterium-labeled isotopologue of uridine, a fundamental pyrimidine nucleoside essential for RNA synthesis and various metabolic pathways. This high-purity compound is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous uridine levels in complex biological samples such as plasma, serum, and tissue homogenates. Research into uridine has highlighted its dynamic role in human energy homeostasis; circulating uridine levels have been shown to correlate with hunger ratings and subsequent food intake, and they decrease proportionally upon caloric ingestion . Uridine is not just an RNA precursor but also a key biomolecule in glycogen synthesis, neurophysiological function, and cellular redox balance . This compound is an indispensable tool for researchers investigating these critical processes in fields including metabolism, nutrition, neuroscience, and immunology. By providing a stable isotopic reference, it facilitates advanced research into the pathways where uridine acts as a central signaling molecule and metabolic intermediate. This product is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O6 B12394754 Uridine-d2-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O6

Molecular Weight

246.21 g/mol

IUPAC Name

5,6-dideuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1D,2D

InChI Key

DRTQHJPVMGBUCF-USKXDOFDSA-N

Isomeric SMILES

[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)[2H]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Conceptual Framework of Stable Isotope Tracers in Biochemical Discovery

Stable isotope tracers are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. nih.gov This subtle alteration in mass allows these labeled compounds to be distinguished from their naturally occurring counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The fundamental principle behind their use is that the isotopic substitution does not significantly alter the chemical properties of the molecule, allowing it to participate in biological reactions in the same manner as the unlabeled compound. nih.gov

The application of stable isotope tracers provides a powerful and safe method to investigate the metabolism of carbohydrates, fats, and proteins in vivo. nih.gov By introducing a labeled substrate into a biological system, researchers can track its journey through various biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. hi.isnih.gov This approach allows for the analysis of both dynamic and steady-state labeling patterns in downstream metabolites, offering valuable qualitative information about their origin and relative rates of production. hi.isnih.gov Consequently, stable isotope tracing is a potent tool for understanding the impact of genetic alterations and other defined perturbations on metabolism. hi.isnih.gov

The Role of Deuterated Nucleosides in Elucidating Molecular Dynamics

Nucleosides, the fundamental building blocks of nucleic acids, are involved in a multitude of critical biological processes, including the transmission of genetic information, energy metabolism, and cellular communication. acs.org The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, yields deuterated nucleosides. This modification has proven to be a valuable tool in biochemistry and molecular biology for several reasons.

One significant application of deuterated nucleosides is in NMR structural studies, where they are used to suppress unwanted proton resonances, thereby simplifying complex spectra and aiding in the structural elucidation of biomolecules. acs.org Furthermore, deuterated nucleosides are widely employed in various life science fields, such as metabolomics and proteomics, as stable isotopically labeled internal standards (SILS) for quantitative gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analyses. nih.gov The use of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by its mass, allows for precise quantification by correcting for variations in sample preparation and instrument response.

Uridine D2 1 As a Foundational Probe in Modern Biological Research

Stable Isotope Labeling Strategies for Biosynthetic Pathway Delineation

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. silantes.com By introducing molecules like this compound, in which specific atoms are replaced with a stable isotope, researchers can follow the compound's path and its incorporation into newly synthesized molecules. silantes.com This provides invaluable insights into biochemical processes such as DNA replication and RNA transcription. silantes.com

In vitro cellular labeling with deuterated compounds like this compound is a fundamental technique for studying cellular metabolism and biosynthesis. In these protocols, cells are cultured in a medium containing the deuterated nucleoside. For instance, cells deficient in uridine monophosphate synthase, the enzyme responsible for uridine synthesis, can be grown in a medium containing uridine-5,6-D2. acs.org This allows for the metabolic labeling of cellular RNAs at specific positions. acs.org

Research has shown that in human and mouse cells lacking this enzyme, over 97% of uridines in the total RNA can become D2-labeled after 144 hours of culture. acs.org In contrast, cells with the functional enzyme show only about 30% labeling under the same conditions. acs.org This high level of incorporation in deficient cells makes it an effective strategy for studying RNA synthesis and modification. acs.org

Another approach involves using deuterium (B1214612) oxide (D2O) in the culture medium. nih.gov The deuterium from D2O can be incorporated into the ribose backbone of nucleotides during their synthesis, providing a reliable way to trace the creation of new RNA. nih.gov

The use of deuterated compounds extends to in vivo studies in model organisms. These approaches allow for the investigation of metabolic pathways in a whole-organism context. While high concentrations of deuterium can have adverse effects, low-level enrichment has been explored for its potential biological effects. nih.gov For example, some studies have observed increased growth rates in certain microorganisms at low deuterium concentrations. nih.gov

In the context of metabolic tracing, stable isotope-labeled compounds are considered a safer alternative to radioactive tracers for use in animals and humans. nih.gov However, achieving high levels of enrichment with substances like D2O can be costly and may cause side effects. nih.gov Therefore, targeted labeling with compounds like deuterated uridine can be a more practical approach.

Quantitative Mass Spectrometry for this compound Applications

Mass spectrometry (MS) is a key analytical technique used in conjunction with stable isotope labeling. silantes.com It allows for the detection and quantification of isotopically labeled molecules with high sensitivity and specificity. silantes.com

Developing robust LC-MS/MS methods is crucial for the accurate quantification of deuterated nucleosides like this compound in biological samples. researchgate.netturkjps.org These methods often involve separating the analyte of interest from a complex biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. researchgate.net

A significant challenge in quantifying endogenous metabolites like uridine is their natural presence in biological samples. researchgate.net To overcome this, a "surrogate matrix" approach is often employed, where a matrix devoid of the analyte, such as a bovine serum albumin solution, is used to prepare calibration standards. researchgate.netnih.gov The method's validity is then confirmed by demonstrating parallelism between the surrogate and the authentic biological matrix. researchgate.netnih.gov

Key aspects of method development include optimizing chromatographic conditions for good retention and separation, and fine-tuning mass spectrometer parameters for optimal sensitivity and selectivity. lcms.czresearchgate.net For instance, reversed-phase C18 columns are often used for separating polar analytes like uridine. researchgate.net

Table 1: Example LC-MS/MS Method Parameters for Nucleoside Analysis

Parameter Setting
Column Reversed-phase C18 (2.1 mm × 50 mm, 1.6 µm) researchgate.net
Mobile Phase Gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) frontiersin.org
Flow Rate 0.2 mL/min frontiersin.org
Ionization Mode Negative Electrospray Ionization (ESI-) researchgate.net
Detection Triple Quadrupole (QqQ) Mass Spectrometer researchgate.net

| Scan Type | Multiple Reaction Monitoring (MRM) turkjps.org |

This table presents a generalized example of LC-MS/MS parameters and does not represent a specific, validated method for this compound.

In quantitative metabolomics, stable isotope-labeled compounds like this compound serve as ideal internal standards. nih.govcore.ac.uk An internal standard is a compound added to a sample in a known concentration to correct for variations during sample preparation and analysis. mdpi.com Because this compound has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes chromatographically and experiences similar ionization efficiency, but can be distinguished by its higher mass. nih.gov

This allows for accurate quantification of endogenous uridine levels in various biological fluids, such as plasma. nih.gov For example, in a study investigating the role of uridine in regulating food intake, Uridine-d2 was used as an internal standard to measure circulating uridine levels in human plasma. nih.govresearchgate.net The use of such standards is critical for the reliability of untargeted metabolomics studies, which aim to measure a wide array of metabolites simultaneously. core.ac.ukmdpi.com

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, are essential for analyzing the distribution of isotopes in labeled molecules. core.ac.ukresearchgate.net HRMS provides highly accurate mass measurements, allowing for the differentiation of molecules with very similar masses, such as isotopologues. oup.com

This capability is crucial for stable isotope labeling studies, where the goal is to determine the extent and position of isotope incorporation. researchgate.net For example, in studies of RNA modification, HRMS can distinguish between uridine and its isomer pseudouridine (B1679824) after deuterium labeling. researchgate.net The high resolution allows for the confident identification of specific isotopologues and the analysis of their fragmentation patterns, providing detailed structural information. oup.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Uridine
Uridine-5,6-D2
Uridine monophosphate
Deuterium oxide
Pseudouridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies of this compound Labeled Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures and investigating the dynamics of biomolecules at the atomic level. nih.gov However, as the size of biomolecules like RNA increases, their ¹H NMR spectra become exceedingly complex and crowded due to a large number of overlapping proton signals. The incorporation of stable isotopes, particularly deuterium (²H), is a crucial strategy to overcome these limitations. isotope.comsilantes.com Replacing protons with deuterium atoms, which are NMR-inactive at proton frequencies, leads to a significant simplification of the spectra and provides a clearer window into molecular structure and motion. silantes.comtandfonline.com

The strategic incorporation of this compound and other deuterated nucleotides into RNA molecules is a key methodological advancement for the study of large nucleic acids. isotope.com This selective deuteration reduces the density of proton signals, thereby minimizing spectral overlap and sharpening the resonances of the remaining protons. tandfonline.com This spectral simplification is critical for resolving individual signals that would otherwise be obscured in a fully protonated molecule.

One of the most significant benefits of deuteration is the alteration of nuclear spin relaxation properties. The primary relaxation pathway for protons in large biomolecules is dipole-dipole interaction with neighboring protons. By replacing most protons with deuterium, these interactions are drastically reduced. This leads to a significant decrease in the rate of transverse (spin-spin) relaxation, resulting in narrower linewidths and improved spectral resolution. Furthermore, it favorably alters longitudinal relaxation times. Research has shown that for a 30-nucleotide RNA derived from the HIV-2 TAR RNA, deuteration of the 3', 4', and 5' ribose carbons resulted in nonselective T1 and T2 relaxation rates that were approximately twice as long as those of the unlabeled RNA. acs.org This improvement in relaxation properties is invaluable for studying the structure and dynamics of large RNA systems. acs.org

Table 1: Illustrative Comparison of ¹H Relaxation Rates in Unlabeled vs. Deuterated RNA

PropertyUnlabeled RNADeuterated RNAFold Change (Approx.)
T1 Relaxation RateX~2X2
T2 Relaxation RateY~2Y2
This table illustrates the general findings reported in the literature where deuteration leads to an approximate doubling of T1 and T2 relaxation times, enhancing spectral quality for NMR studies of large RNAs. acs.org

A specific example of NMR studies involving deuterated uridine is the investigation of deuterium-hydrogen exchange at the C-5 position of the uracil (B121893) base. hellers.comnih.gov In one study, the exchange of the C-5 hydrogen for a deuterium atom was observed in a basic D₂O solution. hellers.com The progress of this exchange was monitored by ¹H NMR spectroscopy, which showed distinct changes in the spectrum. Initially, the C-6 proton signal appears as a doublet due to coupling with the C-5 proton. As the deuterium exchange proceeds, this doublet collapses into a singlet, providing a direct spectroscopic marker for the deuteration event. hellers.com The study noted slight shifts in the resonances of the H6 and H1' protons upon the addition of a base required for the exchange. hellers.com

Table 2: Observed ¹H NMR Spectral Changes Upon Deuteration at the C-5 Position of Uridine

Proton SignalSpectrum of Unlabeled Uridine in D₂OSpectrum After C-5 DeuterationRationale for Change
H6 DoubletSingletDisappearance of scalar coupling to H5 proton. hellers.com
H5 DoubletSignal DisappearsReplacement of ¹H with ²H at the C-5 position. hellers.com
Based on findings from Heller, S.R. (1968). hellers.com

De Novo Pyrimidine Nucleotide Biosynthesis Pathway Investigations

The de novo synthesis pathway builds pyrimidine nucleotides from simple precursors like aspartate, glutamine, and bicarbonate. mdpi.comacs.org This pathway culminates in the production of Uridine Monophosphate (UMP), which is subsequently converted to other essential pyrimidines like Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP). researchgate.netwikipedia.org

Tracing Uridine Precursors and Intermediates

Stable isotope tracing is a cornerstone for mapping the flow of atoms through the de novo pyrimidine pathway. acs.org While tracers like 13C-labeled glucose or 15N-labeled glutamine are typically used to follow the carbon and nitrogen atoms that form the pyrimidine ring, deuterated tracers like this compound play a crucial role in distinguishing between the de novo and salvage pathways. nih.govmdpi.com By introducing this compound, which primarily enters the salvage pathway, researchers can precisely quantify the contribution of recycled nucleosides versus newly synthesized ones to the total nucleotide pool. nih.gov This comparative analysis is vital for understanding how cells regulate these two interconnected pathways to meet their metabolic demands.

Enzyme Activity Assessment via this compound Incorporation

The rate at which the deuterium label from this compound appears in downstream metabolites provides a direct measure of the activity of specific enzymes. For instance, the conversion of exogenous this compound into labeled UMP is catalyzed by uridine-cytidine kinases. wikipedia.org Subsequent phosphorylation steps to form UDP and UTP are mediated by UMP/CMP kinase and nucleoside diphosphate (B83284) kinase, respectively. wikipedia.org By monitoring the formation of these deuterated products over time, researchers can assess the in-vivo activity of these kinases. This method is also valuable for studying the effects of pharmacological agents that target pyrimidine metabolism. For example, inhibition of an enzyme in the de novo pathway might lead to a compensatory increase in the incorporation of this compound through the salvage pathway, a shift that can be quantitatively measured. nih.govnih.gov

Salvage Pathway Dynamics and this compound Utilization

The pyrimidine salvage pathway recycles nucleosides and nucleobases from the breakdown of RNA and DNA or from extracellular sources. wikipedia.org This pathway is particularly important in tissues that have limited or no capacity for de novo synthesis. wikipedia.orgnih.gov The primary enzyme for salvaging uridine is uridine-cytidine kinase (UCK), which phosphorylates it to UMP. wikipedia.orgnih.gov

The use of this compound is exceptionally well-suited for studying the dynamics of this pathway. By supplying this compound to cells, its direct uptake and conversion into the cellular nucleotide pool can be tracked. acs.org This allows for the precise quantification of the salvage pathway's contribution to maintaining pyrimidine homeostasis. Research has shown that under certain conditions, such as when de novo synthesis is inhibited, cells increase their reliance on the salvage pathway to survive, a phenomenon that can be clearly demonstrated and measured using this compound. nih.govnih.gov

FeatureDe Novo SynthesisSalvage Pathway
Starting Materials Glutamine, Aspartate, CO2Uridine, Uracil, Cytidine
Key Enzymes Carbamoyl phosphate (B84403) synthetase (CAD), Dihydroorotate (B8406146) dehydrogenase (DHODH), UMP synthase (UMPS)Uridine-cytidine kinase (UCK), Uridine phosphorylase (UPP)
Primary Tracer 13C-Glucose, 15N-GlutamineThis compound
Cellular Location Cytosol and MitochondriaPrimarily Cytosol

Metabolic Flux Analysis (MFA) Using this compound as a Tracer

Metabolic Flux Analysis (MFA) is a sophisticated technique that uses stable isotope tracing data to calculate the rates of reactions within a metabolic network. nih.gov This provides a quantitative snapshot of cellular metabolism in action.

Quantification of Pyrimidine Fluxes

This compound is an effective tracer for MFA studies focused on pyrimidine metabolism. After introducing this compound, the distribution of deuterium-labeled isotopologues of UMP, UDP, and UTP is measured by mass spectrometry. This data allows for the calculation of the flux, or rate, of uridine salvage. nih.gov When combined with data from other tracers that enter the de novo pathway (e.g., 13C-glucose), a comprehensive flux map can be constructed. nih.gov This map reveals the absolute and relative rates of both synthesis and salvage, offering deep insights into how cells partition resources between these pathways under various physiological or pathological states. nih.gov

ParameterDescriptionRelevance of this compound
Tracer Input Introduction of this compound into the cell culture medium or organism.Serves as the labeled source for the salvage pathway.
Time-Course Sampling Collection of cell or tissue samples at multiple time points after tracer introduction.Allows for the observation of dynamic changes in label incorporation.
Mass Spectrometry Analysis of metabolites to determine the mass isotopologue distribution (MID) of pyrimidine nucleotides.Quantifies the abundance of labeled (M+1, M+2, etc.) versus unlabeled (M+0) forms.
Flux Calculation Computational modeling using MID data to calculate reaction rates.Determines the rate of uridine uptake and phosphorylation (salvage flux).

Integration with Cellular Bioenergetics Research

Pyrimidine metabolism is intricately linked with cellular energy status. The de novo pathway is an energy-intensive process, while the salvage pathway is less demanding. Notably, a key enzyme in de novo synthesis, dihydroorotate dehydrogenase (DHODH), is functionally linked to the mitochondrial electron transport chain. aging-us.comnih.gov This means that mitochondrial dysfunction can directly impair the cell's ability to produce pyrimidines from scratch. aging-us.comresearchgate.netliverpool.ac.uk

In this context, this compound is a valuable tool for investigating how cells adapt their pyrimidine metabolism in response to bioenergetic stress. For example, in cells with compromised mitochondrial function, MFA studies using this compound can quantify the extent to which the salvage pathway is upregulated to compensate for a failing de novo pathway. aging-us.com This helps to elucidate the metabolic flexibility of cells and identify potential therapeutic strategies that exploit these metabolic dependencies. nih.gov

Elucidation of Uridine Catabolism and Interconversion Processes

The use of stable isotope-labeled compounds is a powerful technique for tracing the metabolic fate of molecules within complex biological systems. nih.gov Uridine-d2, a deuterated form of uridine, serves as a valuable tracer in metabolic research to elucidate the pathways of uridine catabolism and its interconversion into other essential biomolecules. By introducing Uridine-d2 into a biological system, researchers can track the journey of the deuterium-labeled atoms as they are incorporated into various downstream metabolites, providing a dynamic view of metabolic flux. nih.govresearchgate.net

Research findings have demonstrated that the carbon skeleton of uridine can be channeled into central carbon metabolism. Stable isotope tracing analysis reveals that labeled carbon atoms from uridine can appear in intermediates of the tricarboxylic acid (TCA) cycle and glycolysis, indicating that uridine can serve as an alternative energy and carbon source for cells. nih.gov This process involves the catabolism of uridine to uracil, followed by further breakdown. The ribose sugar component is separated and can be metabolized through the pentose (B10789219) phosphate pathway (PPP) or glycolysis.

Furthermore, deuterated uridine derivatives are instrumental in studying the flux of the hexosamine biosynthetic pathway (HBP). For instance, deuterated UDP-N-acetylglucosamine (UDP-GlcNAc), a downstream product of uridine interconversion, allows for precise tracking of its incorporation into O-GlcNAcylated proteins. vulcanchem.com This analysis, often performed using liquid chromatography-mass spectrometry (LC-MS), can quantify the rate of protein glycosylation, a critical post-translational modification involved in numerous cellular processes. vulcanchem.com

The analytical methods employed to track these deuterated metabolites are highly sensitive and specific. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a common method for quantifying Uridine-d2 and its metabolic products in biological samples like serum. nih.gov This technique allows for the separation and precise measurement of the labeled compounds based on their mass-to-charge ratio, distinguishing them from their unlabeled endogenous counterparts. nih.gov

Research Findings from Labeled Uridine Tracer Studies

Tracer CompoundKey FindingImplicationReference
Uridine (13C labeled)Labeled carbon atoms were incorporated into glycolytic, pentose phosphate pathway (PPP), and tricarboxylic acid (TCA) cycle intermediates.Demonstrates that uridine is not only a precursor for nucleotides but also serves as a carbon and energy source for central metabolism. nih.gov
Uridine-d2Used as an internal standard for mass spectrometric analysis to precisely quantify endogenous uridine levels in human plasma.Enables accurate measurement of circulating uridine, which is crucial for studies linking its levels to feeding behavior and metabolic status. nih.govresearchgate.net
UDP-GlcNAc-d3Allowed for quantification of UDP-GlcNAc flux and its incorporation into O-GlcNAcylated proteins in cancer cells via LC-MS.Provides a method to study the dynamics of protein glycosylation and its dysregulation in disease states. vulcanchem.com

Analytical Techniques for Deuterated Uridine Metabolites

TechniqueApplicationInformation ObtainedReference
Liquid Chromatography-Mass Spectrometry (LC-MS / UPLC-MS/MS)Quantification of deuterated metabolites in biological samples.Provides precise concentration and tracks the incorporation of isotopes into downstream molecules. vulcanchem.comnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyAnalysis of enzyme-ligand interactions and molecular structure.Deuterium labeling reduces signal complexity, aiding in the mapping of hydrogen bonding and conformational dynamics of uridine-binding enzymes. vulcanchem.com
Metabolic Flux Analysis (MFA)Computational modeling of metabolic pathways.Integrates stable isotope tracing data to calculate the rates (fluxes) of metabolic reactions throughout a network. nih.govresearchgate.net

Uridine D2 1 in Nucleic Acid Dynamics and Modification Research

Quantification of RNA Synthesis and Turnover Rates

The study of RNA synthesis and degradation rates is fundamental to understanding gene expression regulation. Traditional methods often relied on radioactive labels or mutagenic nucleotide analogs, which have significant limitations for in vivo studies. physiology.orgnih.gov The use of stable isotope tracers, such as deuterated compounds, offers a safer and effective alternative for measuring RNA dynamics. physiology.org

Metabolic labeling with deuterated water (D₂O) has been successfully used to quantify RNA turnover by measuring the incorporation of deuterium (B1214612) into the ribose of newly synthesized RNA. physiology.org Similarly, Uridine-d2-1, a deuterated form of uridine (B1682114), can be supplied to cells or organisms and is incorporated into newly transcribed RNA via the nucleotide salvage pathway. nih.gov By tracking the incorporation of this compound into RNA over time and its subsequent disappearance, researchers can calculate the fractional synthesis rate (FSR) and turnover of the entire transcriptome or specific RNA species. physiology.org This is typically achieved by isolating the RNA, digesting it into individual nucleosides, and analyzing the mass shift caused by the deuterium label using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This approach provides a quantitative measure of the kinetics of RNA synthesis and degradation, offering insights into how cells modulate their transcriptomes in response to various stimuli or during developmental processes. physiology.orgnih.govnih.gov

Investigation of Post-Transcriptional RNA Modifications Using this compound

Post-transcriptional modifications dramatically expand the functional capacity of RNA molecules. This compound is particularly useful for studying two key uridine-derived modifications: pseudouridine (B1679824) (Ψ) and dihydrouridine (D).

Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification and is known to influence RNA structure, stability, and function. researchgate.netnih.gov Since pseudouridylation is a "mass-silent" isomerization, meaning Ψ has the same molecular weight as uridine, it cannot be detected by standard mass spectrometry. researchgate.netnih.gov this compound provides an elegant solution to this problem.

A powerful mass spectrometry-based method utilizes Uridine-5,6-d2 (B1140934) for the direct detection and quantification of Ψ in cellular RNA. nih.govacs.orgacs.org The technique involves metabolically labeling cells that are deficient in the de novo uridine synthesis pathway with Uridine-5,6-d2. researchgate.netacs.org This ensures that all newly synthesized RNA incorporates the deuterated uridine.

The key to the method lies in the enzymatic reaction catalyzed by pseudouridine synthases. researchgate.netacs.org During the conversion of the incorporated Uridine-5,6-d2 to pseudouridine, the deuterium atom at the C5 position of the uracil (B121893) ring is exchanged for a hydrogen atom from the surrounding cellular water. acs.orgacs.org This exchange results in a mass reduction of 1 Dalton (Da) for each pseudouridylated site compared to the labeled, unmodified uridine. nih.govacs.org This mass shift is readily detectable by mass spectrometry, allowing for the precise identification of Ψ-containing RNA fragments and the determination of the modification's location within the RNA sequence. researchgate.netacs.org This approach has been successfully used to identify all Ψ sites in human ribosomal and spliceosomal RNAs, including previously unknown modification sites, and can determine the stoichiometry of pseudouridylation at the femtomole level of RNA. nih.govacs.orgacs.org

Table 1: Research Findings on Deuterium Exchange for Ψ Detection

Finding Organism/Cell Line Key Result Reference
Principle Established Escherichia coli Metabolic labeling with uracil-5,6-D₂ allows for MS-based determination of Ψ due to a -1 Da mass shift from deuterium-hydrogen exchange. acs.org
Mammalian Application Human TK6, Mouse FM3A CRISPR-Cas9 engineered UMPS-deficient cells fully incorporate Uridine-5,6-D₂. nih.govacs.org
Labeling Efficiency Human/Mouse UMPS⁻/⁻ cells >97% of uridines were D₂-labeled after 144 hours of culture. acs.org
Comprehensive Mapping Human rRNAs Identified 105 Ψ sites in human 5S, 5.8S, 18S, and 28S rRNAs. acs.org

| Stoichiometry Analysis | Human rRNAs | 81 of 105 Ψ sites were almost fully modified (≥85%), while 24 sites showed partial modification (5% to 85%). | acs.org |

While the deuterium exchange method is powerful, integrating it with high-throughput sequencing provides transcriptome-wide maps of pseudouridylation. Several sequencing methods, such as Pseudo-seq, PSI-seq, and HydraPsiSeq, have been developed to map Ψ sites across the entire transcriptome. nih.govresearchgate.netsemanticscholar.org These methods often rely on chemical derivatization of Ψ with agents like CMC (N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide), which creates a bulky adduct that blocks reverse transcriptase, allowing the modification site to be identified by sequencing. nih.govresearchgate.net

The this compound labeling strategy offers a valuable, chemistry-free alternative or complement to these methods. researchgate.netacs.org By combining stable isotope labeling with mass spectrometry and RNA sequencing, researchers can achieve both identification and absolute quantification of Ψ sites. fallerlab.comuu.nl This integrated approach allows for the dynamic and widespread regulation of pseudouridylation in both non-coding RNAs (ncRNA) and messenger RNAs (mRNA) to be studied in response to cellular cues like stress. nih.govresearchgate.net

Dihydrouridine (D) is another common modified nucleoside, formed by the enzymatic reduction of the C5-C6 double bond in uridine by dihydrouridine synthases (Dus). nih.govwikipedia.org This modification introduces a non-planar base into the RNA chain, which disrupts stacking interactions and increases the local flexibility of the RNA backbone. wikipedia.org

Dihydrouridine is found predominantly in the "D-loop" of transfer RNA (tRNA), where it contributes to the molecule's specific L-shaped three-dimensional structure. nih.gov However, recent transcriptome-wide mapping studies have revealed that D is also present in other RNA species, including messenger RNA (mRNA) in yeast and human cells. nih.govbiorxiv.org The presence of D in mRNA suggests it may play a role in modulating mRNA function, potentially impacting translation or stability. nih.govbiorxiv.org

The characterization and mapping of dihydrouridine can be accomplished using this compound. When Uridine-5,6-d2 is metabolically incorporated into RNA, the subsequent enzymatic conversion to dihydrouridine involves the addition of two hydrogen atoms, but the deuterium atoms at positions C5 and C6 are retained. This results in a dihydrouridine molecule that is 2 Da heavier than dihydrouridine formed from unlabeled uridine. This distinct mass signature can be detected by LC-MS/MS, enabling researchers to track the formation of D and map its location within tRNAs and mRNAs. researchgate.netrsc.org This stable isotope labeling approach, coupled with quantitative mass spectrometry, is essential for determining the abundance and distribution of D modifications across the transcriptome and for understanding its functional significance in different RNA classes. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation Role/Function
This compound (Uridine-5,6-d2) U-d2 Deuterated stable isotope tracer for metabolic labeling of RNA.
Uridine U A canonical pyrimidine (B1678525) nucleoside in RNA.
Pseudouridine Ψ An isomer of uridine; a common post-transcriptional RNA modification.
Dihydrouridine D A modified nucleoside formed by the reduction of uridine.
N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide CMC A chemical used to selectively label pseudouridine for sequencing.

Dihydrouridine (D) Characterization and Transcriptome-Wide Mapping

Functional Implications of Dihydrouridine for RNA Folding and Structure

Dihydrouridine (D), a modified nucleoside synthesized from uridine, possesses a unique structural profile that significantly influences the architecture and flexibility of RNA molecules. nih.gov Unlike the planar and aromatic nature of the canonical pyrimidine bases, the reduction of the C5-C6 double bond in the uracil base of dihydrouridine results in a non-aromatic, non-planar ring structure. nih.govmdpi.com This distinct conformation is a primary determinant of its functional impact on RNA folding.

One of the most significant structural consequences of dihydrouridine is its tendency to promote a C2'-endo sugar pucker conformation in the ribose, in contrast to the C3'-endo conformation typically associated with stable, base-stacked RNA helices. oup.compnas.org This preference for the C2'-endo pucker introduces local flexibility into the RNA backbone. oup.comresearchgate.net Consequently, dihydrouridine acts as a destabilizing element within helical regions, as it disrupts the precise geometry required for efficient base stacking and standard A-form RNA helices. plos.orgoup.com The non-planar nature of the dihydrouracil (B119008) base itself prevents effective stacking interactions with adjacent bases, further contributing to local structural disruption. plos.orgoup.com

The presence of dihydrouridine, therefore, represents a biological strategy to introduce specific points of conformational plasticity into RNA molecules, which is essential for their dynamic functions and interactions with other cellular components. oup.commdpi.com

Table 1: Structural Effects of Dihydrouridine on RNA

Structural FeatureConsequence of Dihydrouridine IncorporationReference
Base Aromaticity Loss of aromaticity due to reduction of the C5-C6 double bond, resulting in a non-planar base. nih.govoup.com
Ribose Pucker Promotes a C2'-endo sugar conformation, which is more flexible than the C3'-endo pucker of A-form helices. oup.compnas.org
Base Stacking The non-planar ring prevents efficient stacking interactions with neighboring bases. plos.orgoup.com
Helical Stability Destabilizes local helical structures and disrupts the geometry of RNA helices. plos.org
Structural Location Predominantly found in loop regions (e.g., tRNA D-loop) rather than stable helices. researchgate.netplos.org
Overall Folding Introduces local flexibility that facilitates the formation of tertiary interactions critical for 3D RNA structure. mdpi.comresearchgate.net

Structural and Functional Analysis of RNA through Deuterium Labeling

The structural and functional analysis of RNA molecules, particularly large and complex ones, presents significant challenges for biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS). uni-muenchen.demdpi.com Deuterium (²H) labeling, often accomplished by incorporating deuterated nucleosides such as this compound, has emerged as a powerful strategy to overcome these limitations. uni-muenchen.demedchemexpress.commedchemexpress.com

In NMR spectroscopy, the analysis of large RNAs is often hampered by severe signal overlap and rapid signal decay due to line broadening. uni-muenchen.de Replacing protons (¹H) with deuterium (²H) in the RNA molecule simplifies complex proton spectra and reduces relaxation rates, as deuterium has a much smaller gyromagnetic ratio than a proton. mdpi.com This approach enhances spectral resolution and allows for the study of larger RNA systems and their dynamics. mdpi.com

In the context of SANS, deuterium labeling is central to the contrast matching (CM-SANS) technique, which enables the structural investigation of individual components within a larger biomolecular complex. nih.govnih.gov The scattering of neutrons by a molecule depends on its isotopic composition. By selectively deuterating one RNA molecule in an RNA:RNA complex, its scattering properties are altered significantly from its non-deuterated (protiated) partner. nih.gov By adjusting the ratio of heavy water (D₂O) to normal water (H₂O) in the solvent, the solvent can be "contrast matched" to make one of the components effectively invisible to the neutron beam. nih.gov This allows for the direct structural characterization of the other, non-matched component within the intact complex. nih.govnih.gov This method has been successfully applied to probe the bound-state structure of RNAs within RNA:RNA complexes, providing insights into conformational changes that occur upon binding. nih.govnih.gov

A specific application involves the use of uridine-5,6-d2 to study pseudouridylation, a common RNA modification. researchgate.netacs.org In cells engineered to be deficient in de novo uridine synthesis, feeding them uridine-5,6-d2 leads to its incorporation into RNA. oup.com The enzymatic conversion of this labeled uridine to pseudouridine involves the replacement of the deuterium at the C5 position with a proton, resulting in a detectable mass shift of -1 Da. researchgate.netacs.org This mass spectrometry-based method allows for the direct and precise identification of pseudouridine sites within RNA sequences. researchgate.netacs.org

Table 2: Applications of Deuterium Labeling in RNA Structural and Functional Analysis

TechniqueApplication of Deuterium LabelingPurpose and OutcomeReference
NMR Spectroscopy Incorporation of deuterated nucleotides to replace protons.Reduces spectral complexity and line broadening, enabling the study of larger RNA structures and dynamics. uni-muenchen.demdpi.com
SANS (Small-Angle Neutron Scattering) Selective deuteration of one component in an RNA:RNA complex (Contrast Matching).Allows for the structural determination of individual RNA molecules within a functional complex by making other components "invisible" to neutrons. nih.govnih.gov
Mass Spectrometry In vivo labeling with Uridine-5,6-d2.Enables the direct detection and sequencing of pseudouridine modifications in RNA by identifying a characteristic mass shift. researchgate.netacs.orgoup.com

Applications in Cellular and Systems Biology Research Models

Uridine-d2-1 in In Vitro Cell Culture System Investigations

In the controlled environment of in vitro cell cultures, this compound serves as a precise instrument for dissecting intricate cellular mechanisms.

Dissection of Uridine (B1682114) Metabolism in Defined Cellular Environments

This compound is instrumental in elucidating the pathways of uridine metabolism. When introduced into cell culture media, it is taken up by cells and incorporated into various biomolecules. acs.orgmedchemexpress.com By tracking the deuterium (B1214612) label using techniques like mass spectrometry, researchers can map the flow of uridine through both the de novo and salvage pathways of nucleotide synthesis. acs.orgnih.govnih.gov

For instance, studies have utilized this compound to label cellular RNAs. In cells deficient in the de novo uridine synthesis pathway, nearly all uridines in RNA become labeled with the deuterium isotope. acs.org This approach allows for the detailed study of RNA modifications, such as the conversion of uridine to pseudouridine (B1679824), by observing the mass shift that occurs during the enzymatic reaction. acs.org

Table 1: Application of this compound in a Uridine Metabolism Study

Cell LineExperimental ConditionKey FindingReference
Human TK6 / Mouse FM3A cellsCulture in medium containing uridine-5,6-D2 (B1140934)Enabled direct determination of pseudouridine in cellular RNA through mass spectrometry. acs.org acs.org
Neuro-2a (N2a) neuroblastoma cellsTreatment with various concentrations of uridineUridine significantly promoted neurite outgrowth, suggesting a role in neuronal development. eiu.edu eiu.edu

Studies on Nucleotide Supply and Cellular Homeostasis

The availability of nucleotides is critical for cellular functions such as DNA replication, RNA synthesis, and energy metabolism. acnp.orgd-nb.info this compound aids in investigating how cells maintain a balanced supply of nucleotides, a state known as cellular homeostasis. nih.gov By tracing the incorporation of the labeled uridine into the nucleotide pool, scientists can assess the activity of salvage pathways, which recycle pre-existing nucleosides. researchgate.net

This is particularly important in tissues like the brain, which rely heavily on salvage synthesis. researchgate.net Studies using labeled uridine have shown that the balance between uridine kinase (anabolic) and uridine phosphorylase (catabolic) is crucial for regulating the intracellular nucleotide pool. researchgate.net

Systemic Metabolic Investigations in Animal Models Utilizing this compound for Tracer Studies

By administering this compound and subsequently analyzing its distribution and conversion in various tissues, scientists can gain insights into inter-organ metabolic cross-talk. nih.govnih.gov This approach is vital for understanding metabolic diseases where these homeostatic mechanisms are dysregulated.

Integration of this compound Tracing with Multi-Omics Data Analysis

The power of this compound tracing is significantly amplified when combined with "multi-omics" approaches, which involve the comprehensive analysis of various biological molecules like metabolites, genes, and proteins. mdpi.comfrontiersin.orguni-hamburg.denih.gov

Metabolomics and Fluxomics Integration

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. eurisotop.comacs.org When combined with this compound tracing, it becomes possible to not only identify and quantify metabolites but also to measure their rates of synthesis and breakdown, a field known as fluxomics. nih.govub.eduub.edu

This integrated approach provides a detailed and dynamic map of metabolic pathways. eurisotop.comnih.gov For example, by tracing the deuterium label from this compound into downstream metabolites, researchers can precisely quantify the flux through specific branches of nucleotide metabolism under different physiological or pathological conditions. nih.gov

Table 2: Research Findings from this compound Tracing with Metabolomics

Analytical TechniqueBiological SystemKey InsightReference
Untargeted high-resolution fluxomicsMCF-7 breast cancer cellsRevealed alterations in metabolite isotopomer patterns after drug treatments, indicating changes in metabolic fluxes. nih.gov nih.gov
LC-MS/MSHealthy human subjectsCharacterized the metabolism of various drugs by identifying and quantifying their metabolites in plasma and urine. mdpi.com mdpi.com

Complementary Transcriptomic and Proteomic Studies

Transcriptomics and proteomics are the large-scale analyses of RNA transcripts and proteins, respectively. mdpi.comnih.gov Integrating data from this compound tracing with these omics technologies offers a multi-layered understanding of metabolic regulation. mdpi.comnih.gov

For example, if a change in metabolic flux is observed using this compound, researchers can then look at the transcriptomic and proteomic data to see if the expression of genes or the abundance of proteins encoding the relevant metabolic enzymes has also changed. mdpi.com This allows for the identification of regulatory mechanisms at the gene, protein, and metabolic levels, providing a more complete picture of the cellular response to various stimuli. mdpi.comnih.govnih.gov This integrated approach is crucial for understanding complex diseases and identifying potential therapeutic targets. nih.govnih.gov

Challenges and Future Directions in Uridine D2 1 Research

Advancements in Uridine-d2-1 Labeling Efficiency and Specificity

A primary challenge in stable isotope tracing is ensuring the efficient and specific incorporation of the labeled compound into the target molecules. nih.govmdpi.com Future progress for this compound hinges on overcoming current limitations in labeling protocols to achieve higher enrichment and reduce off-target effects.

Challenges and Future Strategies:

Improving Incorporation Rates: The efficiency of this compound incorporation can be limited by factors such as low substrate labeling in the precursor pools. nih.gov In some experimental systems, the percentage of labeled G6P, a precursor for nucleotide synthesis, can be relatively low, which in turn limits the maximum possible labeling of downstream molecules like RNA. nih.gov Future strategies may involve the use of cell lines genetically engineered to be deficient in de novo uridine (B1682114) synthesis (e.g., via knockout of the Uridine Monophosphate Synthase gene), which forces the cells to rely on externally supplied, labeled uridine, thereby dramatically increasing incorporation efficiency. acs.org

Site-Specific Labeling: While metabolic labeling introduces this compound throughout newly synthesized RNA, there is a growing need for methods that allow for site-specific or segmental labeling. nih.govresearchgate.net This would enable researchers to study the dynamics of specific RNA molecules or domains without the confounding signals from the entire transcriptome. nih.gov Future advancements will likely involve a combination of chemical synthesis of specific this compound-containing oligonucleotides and enzymatic ligation techniques to piece together larger, selectively labeled RNA molecules. mdpi.com

Minimizing Isotope Exchange: Deuterium (B1214612) atoms, particularly those on certain positions of the molecule, can be subject to exchange with hydrogen from water, which can complicate data interpretation. nih.gov Research into the chemical synthesis of this compound analogues with deuterium labels on more stable positions is a key area for improvement, ensuring the isotopic label is retained throughout the biological process under investigation. mdpi.comnih.gov

Table 1: Comparison of Uridine Labeling Strategies

Labeling StrategyDescriptionAdvantagesChallenges & Future Directions
Metabolic Labeling Cells or organisms are cultured with this compound, which is incorporated into newly synthesized RNA through natural metabolic pathways. mdpi.comReflects in vivo dynamics; relatively simple to implement.Lower incorporation efficiency in some systems; lacks specificity for individual RNA species. nih.gov Future: Use of auxotrophic cell lines to boost uptake. acs.org
Enzymatic Synthesis Labeled ribonucleoside triphosphates (e.g., UTP-d2) are used in in vitro transcription reactions with RNA polymerases to produce specific RNAs. mdpi.comHigh specificity for the target RNA; allows for production of large quantities.Can be expensive; limited to in vitro studies. Future: Development of more efficient and cost-effective enzyme systems.
Chemical Synthesis This compound phosphoramidites are used in solid-phase synthesis to build specific RNA oligonucleotides. mdpi.comPrecise, site-specific labeling is possible; allows incorporation of non-standard bases. researchgate.netsemanticscholar.orgInefficient for long RNA sequences (>50 nucleotides); precursors can be difficult to synthesize. mdpi.com Future: Improved coupling chemistries for longer RNA synthesis.

Development of Novel Analytical Techniques for Enhanced Detection Sensitivity

The ability to accurately detect and quantify the small mass shift introduced by this compound is paramount for its use as a tracer. While mass spectrometry (MS) is the primary tool, future innovations are needed to push the limits of detection, especially for low-abundance RNA species or studies with limited sample material. creative-proteomics.comnih.gov

Emerging Analytical Frontiers:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offer the mass accuracy and resolution required to clearly distinguish between labeled and unlabeled molecules and resolve complex isotopic patterns. creative-proteomics.comoup.com Future applications will focus on coupling HRMS with advanced liquid chromatography (LC) methods (LC-MS/MS) to improve the separation and analysis of complex RNA digests, enabling more precise quantification of this compound incorporation. nih.govbiorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS): For certain applications, GC-MS provides high-resolution separation and sensitive detection. creative-proteomics.com The development of rapid and sensitive GC-triple quadrupole (QqQ) MS methods can enable the measurement of deuterated nucleosides from very small cell populations, a critical need for many biological studies. researchgate.net

Vibrational Spectroscopy: Stimulated Raman Scattering (SRS) microscopy is an emerging, non-destructive imaging technique that can visualize the distribution of deuterated molecules in living cells. nih.govrsc.orgacs.org By targeting the carbon-deuterium (C-D) bond vibration, which occurs in a "silent" region of the cellular Raman spectrum, SRS can map the synthesis of new biomolecules containing this compound in real-time and with high spatial resolution. rsc.orgnih.gov This opens up possibilities for visualizing RNA synthesis directly within specific subcellular compartments.

Table 2: Analytical Techniques for this compound Detection

TechniqueDetection PrincipleKey AdvantagesFuture Development
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. creative-proteomics.comHigh sensitivity and specificity; suitable for complex mixtures; can quantify modification stoichiometry. acs.orgImproved chromatographic separation for isomers; enhanced software for automated data analysis. nih.gov
HRMS (e.g., Orbitrap, FT-ICR) Provides exceptional mass accuracy and resolving power to precisely determine isotopologue masses. creative-proteomics.comUnambiguous identification of labeled species; structural elucidation of modified nucleosides. oup.comCoupling with new fragmentation techniques for more detailed structural information.
GC-MS/MS Separation of volatile derivatives by gas chromatography before mass analysis. creative-proteomics.comExcellent for small, derivatized nucleosides; high sensitivity for targeted analysis. researchgate.netMiniaturization for high-throughput screening; new derivatization methods to improve volatility. nih.gov
Stimulated Raman Scattering (SRS) Microscopy Coherent laser excitation of the C-D bond's unique vibrational frequency for label-free imaging. acs.orgLive-cell imaging; high spatial resolution; non-destructive. nih.govrsc.orgDevelopment of brighter and more stable Raman probes; multimodal imaging combining SRS with fluorescence.

Expansion of this compound Applications to Diverse Biological Systems and Pathways

While traditionally used to measure bulk RNA synthesis, the application of this compound is poised to expand into more nuanced areas of biology, providing insights into specific pathways and disease states. chembk.comcaymanchem.com

Future Research Areas:

Epitranscriptomics: The study of RNA modifications is a rapidly growing field. This compound tracing can be used to study the dynamics of pseudouridylation, where uridine is converted to its isomer, pseudouridine (B1679824). oup.com By labeling the precursor uridine pool, researchers can track the rate at which specific uridine residues in an RNA sequence are modified, providing insights into the regulation and function of these edits. acs.org

Nucleotide Salvage Pathways: Cancer cells often exhibit altered metabolic pathways. This compound can be used to trace the activity of uridine salvage pathways, which recycle nucleosides for DNA and RNA synthesis. nih.gov Understanding how these pathways are dysregulated in cancer could reveal novel therapeutic targets.

Neurobiology: Neuronal function is highly dependent on regulated RNA synthesis and transport. This compound can be a tool to study how RNA dynamics in neurons are affected in neurodegenerative diseases or in response to synaptic activity. nih.gov

Glycogen (B147801) and Glycoprotein Synthesis: Uridine is a precursor to Uridine Diphosphate (B83284) Glucose (UDP-Glucose), a key building block for glycogen and glycoproteins. medchemexpress.comscientificlabs.co.uk Tracing with this compound could elucidate the flux through these important biosynthetic pathways in various metabolic states.

Table 3: Emerging Applications for this compound Tracing

Biological System/PathwayResearch QuestionPotential Finding
Epitranscriptomics What are the dynamics of pseudouridine formation on specific RNAs? acs.orgIdentification of factors that regulate RNA modification rates in health and disease.
Cancer Metabolism How do cancer cells utilize salvaged uridine for proliferation? nih.govRevealing dependencies on nucleotide salvage pathways that can be targeted therapeutically.
Neurodegenerative Disorders Is local RNA synthesis in neurons altered during disease progression? nih.govLinking dysfunctional RNA metabolism to neuronal death and cognitive decline.
Glycogen Metabolism How does flux from uridine to UDP-Glucose contribute to glycogen stores? scientificlabs.co.ukQuantifying the contribution of the nucleotide salvage pathway to energy storage.

Computational Modeling and Data Integration for Comprehensive this compound Tracing Data Interpretation

The data generated from this compound tracing experiments are rich but complex. To extract maximal biological insight, these data must be integrated into quantitative computational models of metabolism. nih.govbiorxiv.org

Future Computational Approaches:

Metabolic Flux Analysis (MFA): Stable isotope tracing is a cornerstone of MFA, a computational method used to calculate the rates (fluxes) of reactions within a metabolic network. nih.govresearchgate.net By incorporating the isotopic labeling patterns from this compound into genome-scale metabolic models, researchers can achieve a systems-level understanding of how cells allocate resources for RNA synthesis and other uridine-dependent pathways. biorxiv.org

Kinetic Modeling: While MFA provides steady-state flux information, kinetic models can describe the dynamic changes in metabolite concentrations and fluxes over time. Developing kinetic models that incorporate this compound data will be crucial for understanding the adaptive regulation of RNA metabolism in response to stimuli or perturbations. elifesciences.org

Multi-Omics Data Integration: The true power of this compound tracing will be realized when it is combined with other "omics" data, such as transcriptomics (gene expression) and proteomics (protein levels). nih.gov Integrated analysis can reveal how changes in gene expression or enzyme levels correlate with metabolic fluxes, providing a more holistic view of cellular regulation. researchgate.net Future platforms will aim to streamline the integration of these disparate data types, facilitating new discoveries about the interplay between genes, proteins, and metabolism. biorxiv.org

Table 4: Computational Approaches for this compound Data

Model/ApproachPurposeRequired Data InputsExample Output
Metabolic Flux Analysis (MFA) Quantify steady-state reaction rates in a metabolic network. nih.govresearchgate.netIsotopic labeling patterns from this compound, nutrient uptake/secretion rates, biomass composition.A map of intracellular fluxes, identifying active and inactive pathways.
Kinetic Modeling Simulate the dynamic behavior of metabolic pathways over time. elifesciences.orgTime-course labeling data, enzyme kinetic parameters, metabolite concentrations.Predictions of how metabolic fluxes change in response to perturbations.
Multi-Omics Integration Correlate metabolic flux data with gene and protein expression data. nih.govresearchgate.netFlux maps from MFA, transcriptomic (RNA-Seq) data, proteomic data.Identification of key genes and enzymes that control metabolic shifts in specific conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.